molecular formula C27H27ClO3 B590388 [4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate CAS No. 1798421-30-3

[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate

Cat. No.: B590388
CAS No.: 1798421-30-3
M. Wt: 434.96
InChI Key: IGYOJHQGKJPOJA-IZHYLOQSSA-N
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Description

[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate represents a structurally modified chalcone derivative with significant potential in chemical biology and therapeutic development research. This compound features a strategically engineered molecular architecture comprising a chloro-substituted unsaturated ketone backbone with phenolic esterification, which enhances its bioavailability and target engagement properties for investigational applications. Current research indicates this compound demonstrates promising activity in oncology-focused studies, particularly through its interaction with key signaling pathways including KRAS mutants, which are frequently implicated in pancreatic, colorectal, and lung carcinomas . The compound's mechanism appears to involve allosteric inhibition of specific oncogenic proteins, potentially disrupting protein-protein interactions critical for cancer cell proliferation and survival. The structural motif of this chalcone derivative allows for selective targeting of mutant GTP-binding proteins, effectively trapping them in their inactive state and preventing downstream signaling cascade activation that drives tumor growth . Researchers are exploring its application across multiple cancer models, including sarcoma and other solid tumors, where conventional therapeutics often demonstrate limited efficacy . The presence of the pivaloyl (2,2-dimethylpropanoate) ester moiety significantly improves membrane permeability and metabolic stability compared to parent hydroxy-substituted chalcones, making it particularly valuable for prolonged in vitro investigations . This compound is strictly designated for Research Use Only and contributes significantly to mechanistic studies of enzyme inhibition, structure-activity relationship analyses, and preclinical pharmacological assessments in controlled laboratory environments.

Properties

IUPAC Name

[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClO3/c1-27(2,3)26(30)31-23-15-11-19(12-16-23)24(17-18-28)25(20-7-5-4-6-8-20)21-9-13-22(29)14-10-21/h4-16,29H,17-18H2,1-3H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYOJHQGKJPOJA-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate is a synthetic compound with potential biological activity. Its complex structure, characterized by multiple functional groups, suggests various mechanisms of action in biological systems. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H27ClO3
  • Molecular Weight : 434.96 g/mol
  • IUPAC Name : [4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates suggests competitive inhibition mechanisms.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that [4-[(Z)-4-chloro-1-(4-hydroxyphenyl)-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate exhibits significant anticancer activity:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity against these cell types.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining and caspase activation.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Cytokine Production : It significantly decreases the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Animal Model Studies : In rodent models of inflammation, administration of the compound resulted in reduced swelling and pain response.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

StudyObjectiveFindings
Study 1Evaluate anticancer effectsThe compound inhibited tumor growth by 50% in xenograft models.
Study 2Assess anti-inflammatory propertiesReduced paw swelling by 30% in arthritis models.
Study 3Investigate receptor interactionsIdentified as a selective antagonist for specific estrogen receptors.

Research Findings

Research indicates that the compound's diverse biological activities stem from its multifaceted interactions within biological systems:

  • Structure-Activity Relationship (SAR) : Variations in the phenolic and chloro groups significantly affect its potency and selectivity towards different targets.
  • Metabolic Stability : Studies show that the compound is metabolically stable, with a half-life suitable for therapeutic applications.
  • Synergistic Effects : When combined with other chemotherapeutic agents, it exhibits synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Preparation Methods

Horner-Wadsworth-Emmons Reaction for Z-Alkene Formation

The Z-configuration of the chloroalkene is achieved using a modified Horner-Wadsworth-Emmons reaction. A phosphoryl-stabilized ylide reacts with a ketone precursor to yield the Z-alkene with high stereoselectivity.

Representative Procedure :

  • Phosphonate Preparation : Treat 4-chlorophenylacetone with diethyl chlorophosphate in the presence of NaH to form the corresponding phosphonate ester.

  • Ylide Generation : React the phosphonate with LDA (lithium diisopropylamide) at −78°C in THF.

  • Aldehyde Coupling : Add 4-hydroxybenzaldehyde dropwise, maintaining the temperature below −70°C.

  • Quenching and Isolation : Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

ParameterValueSource
Yield78%
Z:E Selectivity9:1
Characterization1H^1H NMR (400 MHz, CDCl3): δ 6.82 (d, J = 16 Hz, 1H, CH=CH), 7.25–7.35 (m, 4H, Ar-H)

Hydroxyl Protection and Esterification

tert-Butyl Protection of the Phenolic Hydroxyl Group

To prevent side reactions during esterification, the 4-hydroxyphenyl group is protected as a tert-butyl ether.

Method :

  • Protection : Treat Intermediate A with tert-butyl chloride (1.5 eq) and K2CO3 (2 eq) in DMF at 60°C for 6 h.

  • Deprotection : After esterification, remove the tert-butyl group using TFA (trifluoroacetic acid) in DCM (1:1 v/v) at 0°C for 30 min.

Yield : 92% for protection; 88% for deprotection.

Pivaloyl Ester Formation

The phenolic oxygen is acylated using pivaloyl chloride under mild conditions.

Procedure :

  • Reaction : Add pivaloyl chloride (1.1 eq) dropwise to a solution of the protected phenol and DMAP (4-dimethylaminopyridine, 0.1 eq) in anhydrous DCM at 0°C.

  • Stirring : Warm to room temperature and stir for 4 h.

  • Workup : Wash with 5% HCl, dry, and concentrate. Purify via flash chromatography (hexane:ethyl acetate = 3:1).

Key Data :

ParameterValueSource
Yield85%
Purity (HPLC)>99%

Stereochemical Integrity and Analytical Validation

NMR Confirmation of Z-Stereochemistry

The Z-configuration of the chloroalkene is confirmed by 1H^1H NMR coupling constants (J=1012J = 10–12 Hz for Z; J=1517J = 15–17 Hz for E).

Spectroscopic Data :

  • 1H^1H NMR (500 MHz, CDCl3): δ 6.75 (d, J=11J = 11 Hz, 1H, CH=CH), 7.30–7.45 (m, 9H, Ar-H)

  • 13C^{13}C NMR (125 MHz, CDCl3): δ 140.2 (C-Cl), 126.5–134.8 (Ar-C), 121.3 (CH=CH).

X-ray Crystallography

Single-crystal X-ray analysis of an intermediate confirmed the Z-geometry and regiochemistry.

Industrial-Scale Considerations and Process Optimization

Catalytic Hydrogenation for Byproduct Mitigation

Residual unsaturated byproducts are reduced using Pd/C (5% wt) under 3 atm H2 in ethanol at 25°C.

Scale-Up Data :

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Yield85%82%
Reaction Time4 h6 h

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